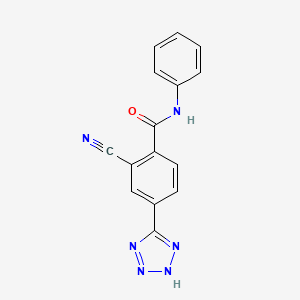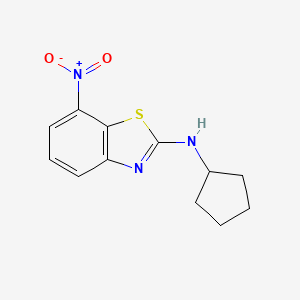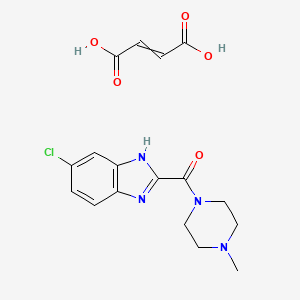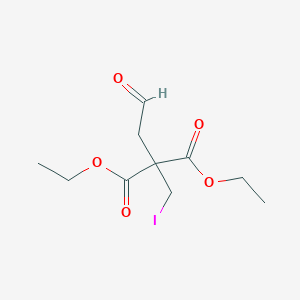
(1E,2E)-N~1~,N~2~-Bis(2,5-di-tert-butylphenyl)ethane-1,2-diimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E,2E)-N~1~,N~2~-Bis(2,5-di-tert-butylphenyl)ethane-1,2-diimine is an organic compound that belongs to the class of diimines. These compounds are characterized by the presence of two imine groups (C=N) within their molecular structure. The specific compound features bulky tert-butyl groups attached to the phenyl rings, which can influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1E,2E)-N~1~,N~2~-Bis(2,5-di-tert-butylphenyl)ethane-1,2-diimine typically involves the condensation of 2,5-di-tert-butylbenzaldehyde with ethylenediamine. The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the imine bonds. Common solvents used in this synthesis include ethanol or methanol, and the reaction may be catalyzed by an acid such as hydrochloric acid.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(1E,2E)-N~1~,N~2~-Bis(2,5-di-tert-butylphenyl)ethane-1,2-diimine can undergo various chemical reactions, including:
Oxidation: The imine groups can be oxidized to form corresponding oximes or nitriles.
Reduction: The imine groups can be reduced to amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of corresponding amines.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1E,2E)-N~1~,N~2~-Bis(2,5-di-tert-butylphenyl)ethane-1,2-diimine is used as a ligand in coordination chemistry. Its bulky tert-butyl groups can provide steric protection to metal centers, influencing the stability and reactivity of metal complexes.
Biology and Medicine
Industry
In industry, diimines can be used as intermediates in the synthesis of dyes, pigments, and polymers
Mécanisme D'action
The mechanism of action of (1E,2E)-N~1~,N~2~-Bis(2,5-di-tert-butylphenyl)ethane-1,2-diimine would depend on its specific application. As a ligand in coordination chemistry, it can form stable complexes with metal ions, influencing their electronic and steric properties. The imine groups can participate in coordination to metal centers, while the bulky tert-butyl groups provide steric hindrance.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1E,2E)-N~1~,N~2~-Bis(phenyl)ethane-1,2-diimine: Lacks the tert-butyl groups, resulting in different steric and electronic properties.
(1E,2E)-N~1~,N~2~-Bis(2,4,6-trimethylphenyl)ethane-1,2-diimine: Features trimethyl groups instead of tert-butyl groups, affecting its reactivity and stability.
Uniqueness
The presence of the bulky tert-butyl groups in (1E,2E)-N~1~,N~2~-Bis(2,5-di-tert-butylphenyl)ethane-1,2-diimine makes it unique compared to other diimines. These groups can provide steric protection to metal centers in coordination complexes, influencing their stability and reactivity. Additionally, the electronic effects of the tert-butyl groups can impact the compound’s chemical behavior.
Propriétés
Numéro CAS |
700375-16-2 |
|---|---|
Formule moléculaire |
C30H44N2 |
Poids moléculaire |
432.7 g/mol |
Nom IUPAC |
N,N'-bis(2,5-ditert-butylphenyl)ethane-1,2-diimine |
InChI |
InChI=1S/C30H44N2/c1-27(2,3)21-13-15-23(29(7,8)9)25(19-21)31-17-18-32-26-20-22(28(4,5)6)14-16-24(26)30(10,11)12/h13-20H,1-12H3 |
Clé InChI |
RCRXYSASSRDOFB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C=C1)C(C)(C)C)N=CC=NC2=C(C=CC(=C2)C(C)(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![O-[2-(Acetamido)-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranosyl]-L-threonine](/img/structure/B12519889.png)
![2,7-Bis(3-(pyrrolidin-1-yl)propyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B12519894.png)

![3-(2-Methoxyphenyl)-6-(2-methylphenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12519905.png)




![3-[4-(difluoromethoxy)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B12519933.png)
![(1r,4r)-4-((5-((3,5-bis(Trifluoromethyl)benzyl)(2-methyl-2H-tetrazol-5-yl)amino)-7,9-dimethyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)methyl)cyclohexanecarboxylic acid](/img/structure/B12519936.png)
